molecular formula C27H53NO B8471621 2-Propenamide, N,N-didodecyl- CAS No. 86291-70-5

2-Propenamide, N,N-didodecyl-

Cat. No.: B8471621
CAS No.: 86291-70-5
M. Wt: 407.7 g/mol
InChI Key: IXSXIMCFYLTCMM-UHFFFAOYSA-N
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Description

Structurally, it can be represented as CH₂=CH–C(=O)–N(C₁₂H₂₅)₂. This compound is hypothesized to exhibit surfactant-like properties due to its twin hydrophobic tails and polar amide headgroup, similar to other N,N-dialkyl-substituted surfactants .

Properties

CAS No.

86291-70-5

Molecular Formula

C27H53NO

Molecular Weight

407.7 g/mol

IUPAC Name

N,N-didodecylprop-2-enamide

InChI

InChI=1S/C27H53NO/c1-4-7-9-11-13-15-17-19-21-23-25-28(27(29)6-3)26-24-22-20-18-16-14-12-10-8-5-2/h6H,3-5,7-26H2,1-2H3

InChI Key

IXSXIMCFYLTCMM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=O)C=C

Origin of Product

United States

Chemical Reactions Analysis

General Reactivity of Acrylamide Derivatives

Acrylamides, including N,N-disubstituted variants, are characterized by their α,β-unsaturated carbonyl system (C=C–C=O), which undergoes several key reactions:

  • Nucleophilic Addition : The electron-deficient double bond reacts with nucleophiles (e.g., amines, thiols) via Michael addition .

  • Radical Polymerization : Acrylamides polymerize under radical initiators (e.g., AIBN) to form polyacrylamides, widely used in industrial applications .

  • Cycloadditions : Participation in [4+2] Diels-Alder reactions with dienes .

Substituent Effects in N,N-Dialkylacrylamides

The presence of bulky didodecyl groups (C₁₂H₂₅) on the nitrogen atom influences reactivity:

  • Steric Hindrance : Reduces reaction rates in nucleophilic additions or polymerization compared to smaller substituents (e.g., methyl) .

  • Hydrophobicity : Enhances solubility in nonpolar solvents, potentially limiting aqueous-phase reactions .

Polymerization

N,N-Didodecyl-2-propenamide likely undergoes radical polymerization, forming hydrophobic polymers. A comparison with N,N-dimethylacrylamide ( ) highlights substituent-driven differences:

PropertyN,N-DimethylacrylamideN,N-Didodecylacrylamide (Predicted)
Polymer Solubility Water-solubleOrganic solvent-soluble
Reactivity Rate High (low steric hindrance)Moderate (high steric hindrance)
Applications Hydrogels, chromatographyLubricants, surfactants

Nucleophilic Additions

The α,β-unsaturated system facilitates reactions such as:

  • Thiol-Ene Click Chemistry : Thiols add to the double bond, forming thioether linkages .

  • Amine Conjugation : Primary amines undergo Michael addition, though steric effects from didodecyl groups may slow kinetics .

Oxidation and Reduction

  • Oxidation : The double bond may react with peroxides or metal catalysts (e.g., Mn or Os complexes) to form epoxides or diols .

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd) would yield N,N-didodecylpropionamide, though bulky substituents might hinder catalyst access .

Mechanistic Considerations

  • Radical Stability : Bulky N-substituents stabilize radical intermediates during polymerization, potentially favoring longer polymer chains .

  • Electrophilic Pathways : The electron-withdrawing amide group directs electrophiles to the β-carbon of the acrylamide .

Research Gaps and Limitations

No direct studies on N,N-didodecyl-2-propenamide were identified in the provided sources. Current insights are inferred from:

  • N,N-Dimethylacrylamide ( ): Smaller substituents enable faster kinetics.

  • Hydrophobic Acrylamides (e.g., ): Long alkyl chains alter solubility and aggregation behavior.

Comparison with Similar Compounds

Gemini Surfactants: (s-Methylene)-1,s-Bis(methyldidodecyl Ammonium Bromide)

  • Structure : Twin-tailed quaternary ammonium surfactants with a spacer (s=3, 4, 6) between two N,N-didodecyl ammonium groups .
  • Key Properties: Monolayer formation at air/water interfaces, with critical packing dependent on spacer length. Higher surface activity compared to monomeric counterparts like N,N-didodecyl dimethylammonium bromide due to synergistic interactions between twin tails .
  • Contrast with Target Compound :
    • The target acrylamide lacks a quaternary ammonium head and spacer, likely reducing its ionic character and altering self-assembly behavior.

N-Methyl-N,N-Didodecyl Chitosan (TMC)

  • Structure : Polysaccharide derivative with N-methyl and N,N-didodecyl substitutions .
  • Key Properties: Forms stable vesicles (50–100 nm diameter) with zeta potentials of +39.5–49.5 mV. Self-assembly pH-dependent; lower pH enhances vesicle formation .
  • Contrast with Target Compound :
    • The chitosan backbone provides biodegradability and cationic charges absent in the hydrophobic acrylamide derivative.

N,N′-Methylenebisacrylamide (MBAA)

  • Structure : Crosslinker with two acrylamide groups connected by a methylene bridge (C₇H₁₀N₂O₂) .
  • Key Properties :
    • Used in polymer networks (e.g., hydrogels) due to bifunctional reactivity.
    • Evaluated for human health risks (e.g., neurotoxicity) under AICIS .
  • Contrast with Target Compound :
    • MBAA’s crosslinking capability contrasts with the surfactant-like amphiphilicity of N,N-didodecyl acrylamide.

N,N-Didodecyl Octanamide

  • Structure : Octanamide (C₈H₁₅CON(C₁₂H₂₅)₂) with twin dodecyl chains .
  • Key Properties: Molecular weight 479.87 g/mol; likely a nonionic surfactant.
  • Contrast with Target Compound :
    • The saturated octanamide backbone may reduce reactivity compared to the unsaturated acrylamide group.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
2-Propenamide, N,N-didodecyl-* C₂₇H₅₃NO 407.7 (calculated) Twin dodecyl chains, unsaturated tail Surfactant, polymer modification
N,N′-Methylenebisacrylamide C₇H₁₀N₂O₂ 154.17 Crosslinking methylene bridge Hydrogel synthesis
N-Methyl-N,N-didodecyl chitosan Polysaccharide backbone, cationic Drug delivery vesicles
N,N-Didodecyl octanamide C₂₈H₅₅NO 479.87 Saturated alkyl chain Nonionic surfactant

*Calculated based on structural inference due to lack of direct evidence.

Research Findings and Gaps

  • Surfactant Behavior: Evidence from gemini surfactants and TMC suggests that N,N-didodecyl acrylamide may form stable monolayers or vesicles, but experimental validation is needed.
  • Reactivity : The acrylamide group’s unsaturation could enable polymerization, unlike saturated analogs (e.g., octanamide) .

Q & A

Basic Question: What are the recommended methodologies for synthesizing and characterizing 2-Propenamide, N,N-didodecyl-?

Answer:

  • Synthesis : Utilize radical polymerization or Michael addition reactions under controlled conditions (e.g., inert atmosphere, optimized molar ratios of alkylamine and acryloyl chloride). Monitor reaction progress via thin-layer chromatography (TLC) or in-situ Fourier-transform infrared spectroscopy (FTIR) to track amine consumption .
  • Characterization :
    • Structural Analysis : Employ nuclear magnetic resonance (NMR; ¹H/¹³C) to confirm alkyl chain substitution and acrylamide backbone integrity.
    • Purity Assessment : Use gas chromatography-mass spectrometry (GC-MS) to detect residual monomers or solvents.
    • Thermal Properties : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine melting points and thermal stability (e.g., phase change data methodologies as in ).

Advanced Question: How can computational modeling and machine learning enhance the prediction of 2-Propenamide, N,N-didodecyl-’s physicochemical properties?

Answer:

  • Molecular Dynamics (MD) Simulations : Model self-assembly behavior in aqueous solutions to predict critical micelle concentration (CMC) and aggregation morphology. Tools like GROMACS or LAMMPS can simulate alkyl chain interactions .
  • Machine Learning (ML) : Train algorithms on existing acrylamide datasets to predict solubility or viscosity. Integrate experimental data (e.g., from ) with ML frameworks (e.g., TensorFlow) for iterative refinement.
  • COMSOL Multiphysics : Simulate mass transfer kinetics in membrane separation processes, leveraging AI-driven parameter optimization as described in .

Advanced Question: How should researchers address contradictions in experimental data related to this compound’s aggregation behavior?

Answer:

  • Root-Cause Analysis :
    • Methodological Consistency : Ensure uniformity in solvent purity, temperature control, and mixing protocols across experiments (see for theory-guided observation principles).
    • Theoretical Re-evaluation : Cross-validate results with computational models (e.g., density functional theory for intermolecular forces) to identify outliers .
  • Statistical Reconciliation : Apply multivariate analysis (e.g., ANOVA) to isolate variables causing discrepancies. Reference for pre-test/post-test experimental design frameworks.

Basic Question: What environmental impact assessment strategies are appropriate for 2-Propenamide, N,N-didodecyl-?

Answer:

  • Biodegradation Studies : Conduct OECD 301F tests to measure aerobic degradation rates in soil/water matrices. Monitor metabolite formation via high-performance liquid chromatography (HPLC) .
  • Ecotoxicology : Use Daphnia magna or Vibrio fischeri bioassays to assess acute toxicity. Align with green chemistry principles outlined in for sustainable design.

Advanced Question: What theoretical frameworks best explain the amphiphilic behavior of 2-Propenamide, N,N-didodecyl- in colloidal systems?

Answer:

  • Critical Packing Parameter (CPP) Theory : Correlate alkyl chain length (C12) and headgroup area to predict micelle/vesicle formation. Validate with small-angle X-ray scattering (SAXS) .
  • Flory-Huggins Theory : Model polymer-solvent interactions to explain solubility limits in polar/nonpolar solvents. Combine with experimental phase diagrams .
  • Interfacial Thermodynamics : Apply Gibbs adsorption isotherm to quantify surface tension reduction at air-water interfaces .

Basic Question: What safety protocols are critical for handling 2-Propenamide, N,N-didodecyl- in laboratory settings?

Answer:

  • Exposure Mitigation : Use fume hoods, nitrile gloves, and sealed reaction vessels to minimize inhalation/skin contact. Reference occupational safety guidelines similar to fentanyl handling in .
  • Waste Management : Neutralize residual monomers with aqueous sodium bicarbonate before disposal. Document protocols per institutional hazardous waste policies .

Advanced Question: How can factorial design optimize the synthesis of 2-Propenamide, N,N-didodecyl- derivatives with tailored properties?

Answer:

  • Design of Experiments (DoE) : Implement a 2^k factorial design (k = variables: temperature, initiator concentration, monomer ratio). Use Minitab or JMP software to analyze main effects and interactions .
  • Response Surface Methodology (RSM) : Maximize yield/purity by modeling quadratic relationships between variables. Validate with central composite designs .

Advanced Question: What interdisciplinary approaches integrate 2-Propenamide, N,N-didodecyl- into functional materials research?

Answer:

  • Nanocomposites : Combine with graphene oxide or silica nanoparticles for enhanced mechanical stability. Characterize dispersion via transmission electron microscopy (TEM) .
  • Drug Delivery Systems : Encapsulate hydrophobic drugs in micelles and assess release kinetics using dialysis membranes (UV-Vis monitoring) .

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